n-Caffeoiltiramida

Descripción general

Descripción

La N-Cafeoiltiamina es un compuesto natural que pertenece a la clase de amidas de ácido hidroxicinámico. Se encuentra en diversas plantas y es conocido por sus propiedades antioxidantes y antiinflamatorias. Este compuesto ha generado un interés significativo debido a sus posibles aplicaciones terapéuticas en varios campos, incluida la medicina y la biología .

Aplicaciones Científicas De Investigación

La N-Cafeoiltiamina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de mecanismos antioxidantes y actividades de eliminación de radicales.

Biología: Se ha estudiado por su papel en la modulación de la expresión genética y las vías de señalización celular.

Medicina: Las investigaciones han demostrado su potencial para tratar enfermedades inflamatorias y trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales debido a sus propiedades para la salud

Mecanismo De Acción

La N-Cafeoiltiamina ejerce sus efectos a través de varios mecanismos moleculares:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo donando átomos de hidrógeno o electrones.

Actividad antiinflamatoria: Modula las vías inflamatorias inhibiendo la producción de citocinas y enzimas proinflamatorias.

Modulación de la expresión genética: Influye en la expresión de microARN y otras moléculas reguladoras involucradas en los procesos celulares

Análisis Bioquímico

Biochemical Properties

N-Caffeoyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with HNF4α, where it acts as a potent agonist. This interaction leads to the induction of lipophagy and the regulation of genes involved in lipid metabolism . Additionally, N-Caffeoyltyramine has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated cells .

Cellular Effects

N-Caffeoyltyramine exerts various effects on different cell types and cellular processes. In hepatocytes, it promotes the clearance of fat by inducing lipophagy, thereby reducing hepatic steatosis . In intestinal cells, N-Caffeoyltyramine influences the expression of genes involved in inflammatory bowel disease and Paneth cell biology . It also exhibits antioxidant activity, protecting cells from oxidative stress-induced apoptosis .

Molecular Mechanism

At the molecular level, N-Caffeoyltyramine exerts its effects through several mechanisms. It binds to HNF4α, activating this nuclear receptor and leading to the upregulation of genes involved in lipid metabolism and mitochondrial biogenesis . N-Caffeoyltyramine also inhibits the activation of the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines . Additionally, it has been shown to increase the levels of dihydroceramides, which play a role in the induction of lipophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Caffeoyltyramine have been observed to change over time. Studies have shown that N-Caffeoyltyramine remains stable and effective over extended periods when administered orally . Long-term administration of N-Caffeoyltyramine in animal models has demonstrated sustained weight loss and reduction in hepatic steatosis without any signs of toxicity . The compound’s stability and prolonged efficacy make it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-Caffeoyltyramine vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce hepatic steatosis and promote weight loss without adverse effects . At higher doses, there is a potential for toxicity, although no significant toxic effects have been reported in the studies conducted so far . The dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.

Metabolic Pathways

N-Caffeoyltyramine is involved in several metabolic pathways. It promotes fatty acid oxidation and increases mitochondrial mass and function . The compound also inhibits the conversion of dihydroceramides to ceramides, leading to the accumulation of dihydroceramides and the induction of lipophagy . These metabolic effects contribute to its therapeutic potential in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity.

Transport and Distribution

Within cells and tissues, N-Caffeoyltyramine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to target specific tissues and cells enhances its therapeutic efficacy and minimizes potential side effects.

Subcellular Localization

N-Caffeoyltyramine exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on lipid metabolism and mitochondrial biogenesis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-Cafeoiltiamina se puede sintetizar mediante la reacción del ácido cafeico con la tiramina. La reacción generalmente implica el uso de agentes de acoplamiento como la diciclohexilcarbodiimida (DCC) y la 4-dimetilaminopiridina (DMAP) en un solvente orgánico como el diclorometano. La reacción se lleva a cabo a temperatura ambiente y el producto se purifica mediante cromatografía en columna .

Métodos de producción industrial: La producción industrial de N-Cafeoiltiamina implica la extracción del compuesto de fuentes vegetales, como las cáscaras de cáñamo. El proceso de extracción incluye la extracción con solventes seguida de pasos de purificación como la cristalización y la cromatografía para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-Cafeoiltiamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertirla en sus derivados de amina correspondientes.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo del anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como los cloruros de acilo y los haluros de alquilo para las reacciones de sustitución.

Principales productos formados:

Oxidación: Derivados de quinona.

Reducción: Derivados de amina.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

La N-Cafeoiltiamina es única en comparación con otros compuestos similares debido a sus características estructurales específicas y actividades biológicas. Los compuestos similares incluyen:

N-Feruloiltiamina: Similar en estructura pero con un residuo de ácido ferúlico en lugar de ácido cafeico.

N-p-Cumaroiltiamina: Contiene un residuo de ácido p-cumárico.

Cannabisina B: Otro compuesto bioactivo que se encuentra en el cáñamo con diferentes actividades biológicas

Estos compuestos comparten algunas propiedades comunes pero difieren en sus actividades biológicas y aplicaciones específicas, lo que hace que la N-Cafeoiltiamina sea un compuesto único y valioso para diversos fines de investigación e industriales.

Propiedades

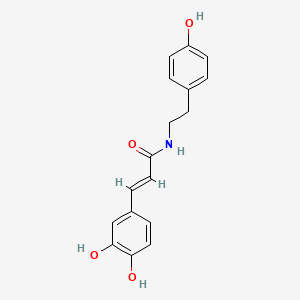

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHUQLRHTJOKTA-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-48-3, 219773-48-5 | |

| Record name | N-Caffeoyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Caffeoyltyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-CAFFEOYLTYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZ974DQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-cis-Caffeoyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

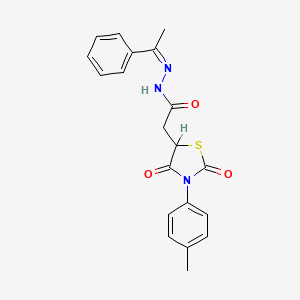

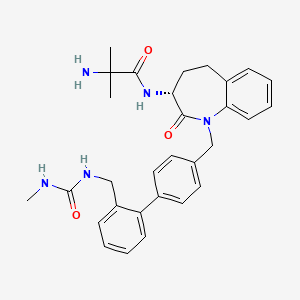

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)

![2-[(4S)-4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine](/img/structure/B1240921.png)

![1-(4-methylphenyl)-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B1240931.png)

![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)

![(5S)-5-Allyl-10-Methoxy-2,2,4-Trimethyl-2,5-Dihydro-1H-Chromeno[3,4-f]Quinoline](/img/structure/B1240936.png)